2-(3,5-difluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
CAS No.: 1251578-18-3
Cat. No.: VC4363379
Molecular Formula: C19H12F3N3O3S
Molecular Weight: 419.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251578-18-3 |
|---|---|
| Molecular Formula | C19H12F3N3O3S |
| Molecular Weight | 419.38 |
| IUPAC Name | 2-[(3,5-difluorophenyl)methyl]-4-(3-fluorophenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |
| Standard InChI | InChI=1S/C19H12F3N3O3S/c20-13-3-1-4-16(10-13)25-18-17(5-2-6-23-18)29(27,28)24(19(25)26)11-12-7-14(21)9-15(22)8-12/h1-10H,11H2 |
| Standard InChI Key | MPOFIRYGYNDCPB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC(=CC(=C4)F)F |
Introduction
Synthesis and Preparation
Critical Reaction Conditions
Physical and Chemical Properties
Spectroscopic and Computational Data
| Property | Value/Description | Source |
|---|---|---|
| SMILES | C1=CC(=CC(=C1)F)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC(=CC(=C4)F)F | |
| InChI | InChI=1S/C19H12F3N3O3S/c20-13-3-1-4-16(10-13)25-18-17(5-2-6-23-18)29(27,28)24(19(25)26)11-12-7-14(21)9-15(22)8-12/h1-10H,11H2 | |
| Solubility | Not reported; fluorinated aromatic groups may enhance lipophilicity |
Stability and Reactivity
The sulfonyl group (SO₂) and aromatic fluorines confer stability under mild conditions but may participate in:
-
Nucleophilic Substitution: At the thiadiazinone nitrogen or sulfonyl group.
-
Electrophilic Aromatic Substitution: At fluorine-substituted aromatic rings, though deactivation by fluorine may limit reactivity.
Gaps in Current Research
No direct biological data exist for this compound. Key knowledge gaps include:
-
Metabolic Stability: Impact of fluorine substituents on hepatic clearance.
-
Toxicity Profile: Potential off-target effects on cytochrome P450 enzymes.
-
Selectivity: Differentiation from structurally similar diuretics (e.g., Torasemide) .
Comparative Analysis with Related Compounds
Structural Similarities and Differences
Synthetic Challenges
Future Research Directions
Targeted Biological Screening
-
Oncology: Evaluate cytotoxicity against MCF-7/HepG2 cell lines (analogues show IC₅₀ < 1 μM) .
-
Antiviral Therapy: Test capsid assembly modulation in HBV models (similar sulfamoylbenzamides active at EC₅₀ < 1 μM) .
Medicinal Chemistry Optimization
| Modification | Rationale | Expected Outcome |
|---|---|---|
| De-fluorination | Reduce lipophilicity | Improved solubility for IV formulations |
| Methyl Group Addition | Enhance metabolic stability | Prolonged half-life |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume